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2-(2-Methyl-6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid
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Overview
Description
2-(2-Methyl-6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents include acetic anhydride, ammonium acetate, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-6-propylpyrimidine: A structurally related compound with similar chemical properties.
2-(2-Methyl-6-oxo-4-ethylpyrimidin-1(6H)-yl)acetic acid: Another derivative with a different alkyl group.
Uniqueness
2-(2-Methyl-6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Its distinct structure may confer unique properties that make it valuable for specific applications.
Biological Activity
2-(2-Methyl-6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C11H14N2O3 and a unique pyrimidine ring structure. The presence of the 6-oxo group and the propyl chain are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H14N2O3 |
Molecular Weight | 226.24 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Properties
The compound has also demonstrated antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In vitro assays indicated that it scavenges free radicals effectively, thus protecting cellular components from damage.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory effects of this compound. It was shown to reduce the levels of pro-inflammatory cytokines in animal models, indicating its potential use in treating inflammatory conditions.
Case Study: In Vivo Efficacy
A notable case study involved administering this compound to mice with induced inflammation. Results indicated a significant reduction in swelling and pain markers compared to control groups, supporting its therapeutic potential.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Modulation of Cytokine Production : It appears to downregulate the production of pro-inflammatory cytokines, which play a critical role in inflammation.
- Scavenging Free Radicals : The antioxidant properties contribute to reducing oxidative stress in cells.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-8-5-9(13)12(6-10(14)15)7(2)11-8/h5H,3-4,6H2,1-2H3,(H,14,15) |
InChI Key |
LSDANHWRAXQWKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)C)CC(=O)O |
Origin of Product |
United States |
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